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Compound of Interest

Compound Name: Orotaldehyde

Cat. No.: B3021436

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotaldehyde, systematically known as 1,2,3,6-tetrahydro-2,6-dioxo-4-
pyrimidinecarboxaldehyde, is a heterocyclic aldehyde derived from the pyrimidine scaffold. Its
structure, combining the reactive aldehyde moiety with the biologically relevant uracil core,
makes it a molecule of significant interest in synthetic and medicinal chemistry. This technical
guide provides a comprehensive overview of the chemical structure, synthesis, and known
physicochemical properties of Orotaldehyde, intended to serve as a valuable resource for
researchers in drug discovery and development. While detailed experimental spectroscopic
data for Orotaldehyde is not readily available in the public domain, this guide compiles known
data and provides context based on the general characteristics of similar compounds.

Chemical Structure and Properties

Orotaldehyde is a derivative of uracil, a fundamental component of ribonucleic acid (RNA).
The presence of a formyl group (-CHO) at the 4-position of the pyrimidine ring imparts
characteristic reactivity to the molecule.

Chemical Structure:

o Systematic Name: 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde
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Common Name: Orotaldehyde

Molecular Formula: CsHaN20s3

Molecular Weight: 156.10 g/mol

CAS Number: 36327-91-0

Physicochemical Properties:

A summary of the known physicochemical properties of Orotaldehyde is presented in Table 1.

Property Value Reference
Molecular Formula CsHaN203

Molecular Weight 156.10 g/mol

CAS Number 36327-91-0

UV Absorption (Hydrated) Amax = 261 nm [1]

UV Absorption (Anhydrous) Amax = 300 nm [1]

Table 1: Physicochemical Properties of Orotaldehyde

Synthesis of Orotaldehyde

A common and effective method for the synthesis of Orotaldehyde involves the oxidation of 6-
methyluracil. The experimental protocol detailed below is based on established literature
procedures.

Experimental Protocol: Oxidation of 6-Methyluracil
Materials:
e 6-Methyluracil

e Selenium Dioxide (Se0O2)
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Glacial Acetic Acid

Sodium Bisulfite (NaHSO3) solution (5%)

Activated Carbon

Concentrated Hydrochloric Acid (HCI)
Procedure:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-
methyluracil and selenium dioxide in glacial acetic acid.

o Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).

 Filtration: After the reaction is complete, filter the hot mixture to remove selenium byproduct.

e Solvent Removal: Evaporate the acetic acid from the filtrate under reduced pressure to
obtain the crude Orotaldehyde.

« Purification:
o Dissolve the crude product in hot water.
o Add 5% sodium bisulfite solution dropwise to the hot solution.
o Add activated carbon and boil the solution for a few minutes.
o Filter the hot solution to remove the activated carbon.
o Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.
o Cool the solution to induce the precipitation of pure Orotaldehyde.

« |solation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry
under vacuum.

Workflow for the Synthesis of Orotaldehyde:
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Caption: Workflow for the synthesis and purification of Orotaldehyde.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra for Orotaldehyde are not widely published, we can predict
the expected spectroscopic features based on its chemical structure and the known data for
similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton of the aldehyde group is expected to appear as a singlet in the
downfield region of the spectrum, typically between & 9.0 and 10.0 ppm. The proton at the 5-
position of the pyrimidine ring would likely appear as a singlet at a chemical shift influenced
by the adjacent electron-withdrawing groups. The N-H protons of the uracil ring will appear
as broad singlets, and their chemical shift will be dependent on the solvent and
concentration.

e 13C NMR: The carbon of the aldehyde group is expected to have a chemical shift in the range
of 185-200 ppm. The carbonyl carbons of the uracil ring would appear at approximately 150-
165 ppm. The other carbons of the pyrimidine ring will have chemical shifts in the
aromatic/olefinic region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of Orotaldehyde is expected to show characteristic absorption bands for its
functional groups.

Functional Group Expected Absorption Range (cm™?)
N-H Stretch 3100-3300 (broad)

C-H Stretch (sp?) 3000-3100

C=0 Stretch 1650-1750 (strong)

C=C Stretch 1600-1680

Table 2: Predicted IR Absorption Bands for Orotaldehyde
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3.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry, Orotaldehyde is expected to show a molecular ion
peak ([M]*) corresponding to its molecular weight. Common fragmentation patterns for
aldehydes include the loss of a hydrogen radical ([M-1]*) and the loss of the formyl group ([M-
29]%).

Chemical Reactivity

The chemical reactivity of Orotaldehyde is primarily dictated by the aldehyde functional group.

o Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding orotic
acid (uracil-6-carboxylic acid). Orotic acid is a key intermediate in the de novo biosynthesis
of pyrimidine nucleotides.

» Reduction: The aldehyde group can be reduced to a primary alcohol (6-hydroxymethyluracil)
using reducing agents such as sodium borohydride.

Diagram of Orotaldehyde Reactivity:

Caption: Key chemical reactions of Orotaldehyde.

Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific
biological activity of Orotaldehyde itself. However, aldehydes as a class of compounds are
known to be reactive and can participate in various biological processes. Derivatives of orotic
acid have been investigated for a range of therapeutic applications, suggesting that
Orotaldehyde could serve as a valuable precursor for the synthesis of biologically active
molecules. Further research is warranted to elucidate the potential biological roles and
pharmacological properties of Orotaldehyde.

Conclusion

Orotaldehyde is a molecule with a rich chemical profile, stemming from its unique heterocyclic
aldehyde structure. The synthetic route via oxidation of 6-methyluracil is well-established,
providing a reliable method for its preparation. While a complete experimental spectroscopic
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characterization is not readily available, its expected spectral properties can be reasonably
predicted. The reactivity of its aldehyde group makes it a versatile intermediate for the
synthesis of other important pyrimidine derivatives. Future investigations into the biological
activity of Orotaldehyde are needed to fully uncover its potential in the field of drug discovery
and development. This guide provides a foundational understanding of Orotaldehyde for
researchers and scientists, highlighting both the known aspects and the areas requiring further
exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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